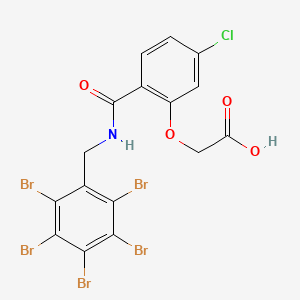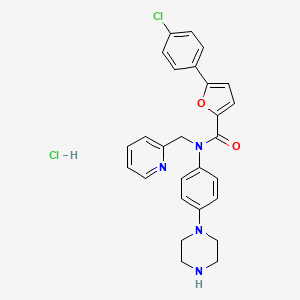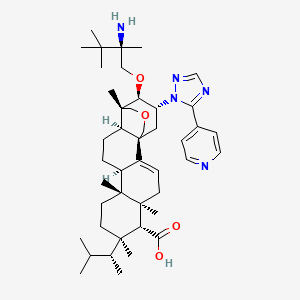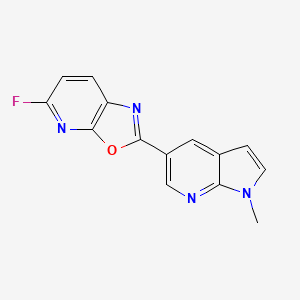
ML349
Vue d'ensemble
Description
ML349 est un composé organique synthétique connu pour son rôle d'inhibiteur sélectif et réversible de la lysophospholipase 2 (LYPLA2). Il est également un inhibiteur efficace de la thioestérase 2 des protéines acylées (APT2). Le composé a une formule moléculaire de C23H22N2O4S2 et un poids moléculaire de 454,56 g/mol .
Applications De Recherche Scientifique
ML349 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of lysophospholipase 2 and acyl protein thioesterase 2.
Biology: Employed in studies to understand the role of lysophospholipase 2 and acyl protein thioesterase 2 in cellular processes.
Medicine: Investigated for its potential therapeutic applications in diseases where lysophospholipase 2 and acyl protein thioesterase 2 are implicated.
Industry: Utilized in the development of new inhibitors and therapeutic agents targeting lysophospholipase 2 and acyl protein thioesterase 2 .
Analyse Biochimique
Biochemical Properties
ML349 plays a significant role in biochemical reactions, particularly as an inhibitor of APT2 and LYPLA2 . It interacts with these enzymes, inhibiting their activity and thereby influencing the biochemical processes they are involved in . The nature of these interactions is characterized by the binding of this compound to the active sites of these enzymes, effectively blocking their function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by inhibiting the activity of APT2 and LYPLA2 . This can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to cause a slight activation of AKT in NRAS mutant cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active sites of APT2 and LYPLA2, inhibiting their function . This results in changes in gene expression and impacts various cellular processes. The binding interactions of this compound with these biomolecules are key to its mechanism of action .
Metabolic Pathways
This compound is involved in metabolic pathways through its interaction with APT2 and LYPLA2
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de ML349 implique plusieurs étapes, à partir de matières premières disponibles dans le commerceLes conditions réactionnelles impliquent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et des catalyseurs pour faciliter les réactions .
Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés. Le composé est généralement purifié à l'aide de techniques telles que la chromatographie liquide haute performance (HPLC) pour atteindre une pureté ≥98% .
Analyse Des Réactions Chimiques
Types de réactions : ML349 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : this compound peut être réduit pour former des dérivés réduits.
Substitution : Le composé peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes
Réactifs et conditions courants :
Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.
Réduction : Des réactifs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont couramment utilisés.
Substitution : Divers nucléophiles ou électrophiles peuvent être utilisés en fonction de la substitution souhaitée
Produits majeurs : Les produits majeurs formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés avec des atomes d'oxygène supplémentaires, tandis que la réduction peut produire des dérivés réduits avec moins d'atomes d'oxygène .
4. Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé d'outil pour étudier l'inhibition de la lysophospholipase 2 et de la thioestérase 2 des protéines acylées.
Biologie : Employé dans des études pour comprendre le rôle de la lysophospholipase 2 et de la thioestérase 2 des protéines acylées dans les processus cellulaires.
Médecine : Étudié pour ses applications thérapeutiques potentielles dans les maladies où la lysophospholipase 2 et la thioestérase 2 des protéines acylées sont impliquées.
Industrie : Utilisé dans le développement de nouveaux inhibiteurs et agents thérapeutiques ciblant la lysophospholipase 2 et la thioestérase 2 des protéines acylées .
5. Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement et réversiblement la lysophospholipase 2 et la thioestérase 2 des protéines acylées. Le composé se lie au site actif de ces enzymes, empêchant leur fonction normale. Cette inhibition entraîne des changements dans les niveaux de lysophospholipides et de protéines acylées, ce qui peut affecter divers processus cellulaires. Les cibles moléculaires et les voies impliquées comprennent la régulation du métabolisme des lipides et la palmitoylation des protéines .
Composés similaires :
ML348 : Un autre inhibiteur de la lysophospholipase 2 avec des propriétés similaires, mais une puissance et une sélectivité différentes.
ML211 : Un composé ayant une activité inhibitrice contre la lysophospholipase 2, mais avec une structure chimique différente.
VU0155069 : Un inhibiteur sélectif de la phospholipase D1, utilisé pour la comparaison dans des études impliquant des inhibiteurs de la lysophospholipase 2 .
Unicité de this compound : this compound est unique en raison de sa forte sélectivité et de sa puissance en tant qu'inhibiteur de la lysophospholipase 2 et de la thioestérase 2 des protéines acylées. Son inhibition réversible et sa capacité à cibler sélectivement ces enzymes en font un outil précieux dans la recherche scientifique et les applications thérapeutiques potentielles .
Mécanisme D'action
ML349 exerts its effects by selectively and reversibly inhibiting lysophospholipase 2 and acyl protein thioesterase 2. The compound binds to the active site of these enzymes, preventing their normal function. This inhibition leads to changes in the levels of lysophospholipids and acylated proteins, which can affect various cellular processes. The molecular targets and pathways involved include the regulation of lipid metabolism and protein palmitoylation .
Comparaison Avec Des Composés Similaires
ML348: Another inhibitor of lysophospholipase 2 with similar properties but different potency and selectivity.
ML211: A compound with inhibitory activity against lysophospholipase 2 but with a different chemical structure.
VU0155069: A selective inhibitor of phospholipase D1, used for comparison in studies involving lysophospholipase 2 inhibitors .
Uniqueness of ML349: this compound is unique due to its high selectivity and potency as an inhibitor of lysophospholipase 2 and acyl protein thioesterase 2. Its reversible inhibition and ability to selectively target these enzymes make it a valuable tool in scientific research and potential therapeutic applications .
Propriétés
IUPAC Name |
(5,5-dioxo-4H-thieno[3,2-c]thiochromen-2-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S2/c1-29-18-8-6-17(7-9-18)24-10-12-25(13-11-24)23(26)20-14-16-15-31(27,28)21-5-3-2-4-19(21)22(16)30-20/h2-9,14H,10-13,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIJPELUPZUEJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(S3)C5=CC=CC=C5S(=O)(=O)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: ML349 (1-[(5,5-dioxido-4H-thieno[3,2-c]thiochromen-2-yl)carbonyl]-4-(4-methoxyphenyl)piperazine) is a potent and selective inhibitor of acyl protein thioesterase 2 (APT2). [, ] It acts by competitively binding to the enzyme's active site, preventing the hydrolysis of palmitoylated proteins. [, ] While the exact downstream effects are still being elucidated, inhibiting APT2 can disrupt the palmitoylation cycle of proteins like NRAS, potentially altering their localization and signaling activity. [, ]
A: The molecular formula for this compound is C22H18N2O4S2, and its molecular weight is 438.53 g/mol. [] Information about its spectroscopic data can be found in the original research publications.
A: this compound exhibits high selectivity for APT2 over other serine hydrolases, including its close homolog APT1. [, ] This isoform selectivity makes it a valuable tool for dissecting the specific roles of APT2 in cellular processes. Additionally, this compound's reversible binding to APT2 allows for the study of dynamic palmitoylation events. []
A: Despite the high structural similarity between APT1 and APT2, this compound exhibits remarkable selectivity for APT2. Structural studies revealed that while the overall binding mode is similar, this compound adopts a distinct conformation within the active site of APT2. [] Specifically, the sulfonyl group of this compound forms hydrogen bonds with active site water molecules, indirectly interacting with the catalytic triad and oxyanion hole of APT2. [] These interactions are not observed in the APT1-ML348 complex, highlighting the role of subtle structural differences in achieving selectivity. []
A: While detailed pharmacokinetic data for this compound is limited in the provided literature, a study utilizing a biotinylated version of this compound (biotinylated-ML349) in human cell lysates provided insights into its potential off-target interactions. [] The study identified weak binding to metabolite kinases and flavin-dependent oxidoreductases, likely driven by avidity effects of the biotin tag. [] These findings highlight the importance of further investigating the pharmacokinetic and pharmacodynamic properties of this compound in vivo.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]-2-oxoethyl]-triphenylphosphanium;chloride](/img/structure/B609067.png)
![4-[3-[4-(Amino-cyclopentyl-phenylmethyl)piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609070.png)
![4-(3-{4-[(R)-Amino(Cyclopentyl)phenylmethyl]piperidin-1-Yl}propoxy)benzonitrile](/img/structure/B609071.png)

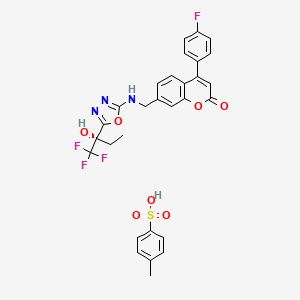
![(2S)-2-[[(2S,4R)-1-(3-cyanophenyl)sulfonyl-4-(cyclobutylamino)pyrrolidine-2-carbonyl]amino]-3-[4-[(3,5-dichloropyridine-4-carbonyl)amino]phenyl]propanoic acid;methanesulfonic acid](/img/structure/B609076.png)
![butanedioic acid;[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone](/img/structure/B609077.png)
